molecular formula C21H21N3O2 B11192526 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(2-methylphenyl)acetamide

2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(2-methylphenyl)acetamide

Cat. No.: B11192526
M. Wt: 347.4 g/mol
InChI Key: VQDUMMUDHBBLFE-UHFFFAOYSA-N
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Description

2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(2-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of pyrimidinyl acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(2-methylphenyl)acetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a urea derivative under acidic or basic conditions.

    Substitution Reactions: The ethyl and phenyl groups can be introduced through substitution reactions using appropriate alkylating agents and catalysts.

    Acetylation: The final step involves the acetylation of the pyrimidine derivative with 2-methylphenyl acetic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkylating agents, halogenating agents, and various catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as thermal stability and conductivity.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in studying enzyme mechanisms and developing therapeutic agents.

    Cell Signaling: It can modulate cell signaling pathways, providing insights into cellular processes and potential treatments for diseases.

Medicine

    Drug Development: The compound’s biological activity makes it a candidate for drug development, particularly in areas such as anti-inflammatory, anticancer, and antimicrobial therapies.

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules or disease markers.

Industry

    Agriculture: The compound may be used as a pesticide or herbicide, protecting crops from pests and diseases.

    Cosmetics: It can be incorporated into cosmetic formulations for its potential skin benefits.

Mechanism of Action

The mechanism of action of 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(2-chlorophenyl)acetamide
  • 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(2-fluorophenyl)acetamide
  • 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(2-bromophenyl)acetamide

Comparison

Compared to its analogs, 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(2-methylphenyl)acetamide may exhibit unique properties such as higher potency, selectivity, or stability. These differences can be attributed to variations in the substituents on the phenyl ring, which can influence the compound’s interaction with molecular targets and its overall pharmacokinetic profile.

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

2-(4-ethyl-6-oxo-2-phenylpyrimidin-1-yl)-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C21H21N3O2/c1-3-17-13-20(26)24(21(22-17)16-10-5-4-6-11-16)14-19(25)23-18-12-8-7-9-15(18)2/h4-13H,3,14H2,1-2H3,(H,23,25)

InChI Key

VQDUMMUDHBBLFE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=CC=CC=C3C

Origin of Product

United States

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